molecular formula C25H30N4O B2982428 3-(azepan-1-ylcarbonyl)-N-(4-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251600-60-8

3-(azepan-1-ylcarbonyl)-N-(4-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No. B2982428
CAS RN: 1251600-60-8
M. Wt: 402.542
InChI Key: ZSXBRJVLMVVROY-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(4-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as AZD-6482 and has been studied extensively for its mechanism of action, physiological and biochemical effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Heterocyclic Chemistry and Fluorescent Materials

The synthesis methodologies involving compounds structurally related to "3-(azepan-1-ylcarbonyl)-N-(4-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine" have been applied in the development of highly fluorescent heterocycles. These compounds, such as pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines, are synthesized through a one-pot, multi-component process, demonstrating applications in material science, specifically in creating fluorescent materials with potential uses in sensors and organic electronics (Schramm et al., 2006).

Ionic Liquids and Green Chemistry

Research into the derivatives of azepane, as a secondary amine, has led to the development of a new family of room temperature ionic liquids. These azepanium-based ionic liquids have potential applications in green chemistry, providing environmentally friendly alternatives to traditional solvents and materials. The synthesis of these ionic liquids from azepane showcases innovative methods to utilize amines in creating compounds with low toxicity and high efficiency for various industrial applications (Belhocine et al., 2011).

Organic Synthesis and Medicinal Chemistry

Compounds with structural similarities to "3-(azepan-1-ylcarbonyl)-N-(4-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine" have been investigated for their potential in medicinal chemistry. For example, studies on the synthesis of naphthyridin-2(1H)-ones as selective inhibitors highlight the importance of these compounds in developing new therapeutic agents targeting protein kinases, demonstrating the role of such compounds in drug discovery (Thompson et al., 2000).

Polymer Science

In the field of polymer science, derivatives of naphthylamine have been utilized in the synthesis of high glass-transition temperature (Tg) and organosoluble aromatic poly(amine-1,3,4-oxadiazole)s. These materials, characterized by donor and acceptor moieties, are explored for their potential as blue-light-emitting materials, indicating the role of such compounds in the development of advanced materials for optoelectronic applications (Liou et al., 2006).

Mechanism of Action

properties

IUPAC Name

azepan-1-yl-[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-17(2)19-9-11-20(12-10-19)28-23-21-13-8-18(3)27-24(21)26-16-22(23)25(30)29-14-6-4-5-7-15-29/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXBRJVLMVVROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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